molecular formula C33H32N2O5 B612892 Z-D-Gln(Mtt)-OH CAS No. 200716-85-4

Z-D-Gln(Mtt)-OH

Cat. No.: B612892
CAS No.: 200716-85-4
M. Wt: 536.64
InChI Key: FPSOCLFFNPGXTD-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Gln(Mtt)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:

  • N-terminal protection: A benzyloxycarbonyl (Z) group, which is acid-labile and removed under hydrogenolysis or strong acidic conditions (e.g., HBr in acetic acid).
  • Side-chain protection: A methyltrityl (Mtt) group on the glutamine side chain. The Mtt group is highly acid-labile, allowing selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)) .
  • Configuration: The D-configuration of glutamine enhances metabolic stability in therapeutic peptides, making it resistant to protease degradation .

This compound is critical for synthesizing peptides requiring orthogonal protection strategies, where selective removal of specific protecting groups is necessary.

Properties

IUPAC Name

(2R)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSOCLFFNPGXTD-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln(Mtt)-OH typically involves the protection of the amino group of glutamine with a benzyloxycarbonyl (Z) group and the side chain amide with a 4-methyltrityl (Mtt) group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection steps.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-D-Gln(Mtt)-OH can undergo oxidation reactions, particularly at the Mtt-protected amide group.

    Reduction: Reduction reactions can be used to remove the Z-protecting group, converting this compound back to its free amino form.

    Substitution: The Mtt group can be selectively removed under acidic conditions, allowing for further functionalization of the glutamine side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Trifluoroacetic acid is often used to remove the Mtt group.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Free amino form of glutamine.

    Substitution: Functionalized glutamine derivatives.

Scientific Research Applications

Chemistry: Z-D-Gln(Mtt)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and functionalization of peptides, facilitating the synthesis of complex peptide structures.

Biology: In biological research, this compound is used to study the role of glutamine in cellular processes. It serves as a tool to investigate protein synthesis, enzyme activity, and metabolic pathways.

Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its protected form allows for targeted delivery and controlled release of active compounds.

Industry: In the industrial sector, this compound is used in the production of specialized peptides for pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Z-D-Gln(Mtt)-OH involves its role as a protected amino acid in peptide synthesis. The Z and Mtt groups protect the amino and amide functionalities, respectively, allowing for selective reactions at other sites. Upon deprotection, the free amino and amide groups can participate in various biochemical reactions, influencing protein structure and function.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Case Study 1 : In a study comparing this compound with Z-L-Gln(Trt)-OH, the Mtt group demonstrated superior compatibility with acid-sensitive resins, reducing cleavage time by 50% .
  • Case Study 2 : Fmoc-D-Cys(Mtt)-OH exhibited similar deprotection efficiency to this compound but required additional steps to prevent disulfide bond formation .

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